Chlorantholide D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Chlorantholide D and related compounds often involves complex organic reactions aimed at constructing the sesquiterpene lactone framework. One of the challenges in synthesizing such molecules is the introduction of functional groups in specific positions while maintaining the stereochemistry of the molecule. Techniques such as enantioselective synthesis and the use of chiral auxiliaries or catalysts are commonly employed to achieve the desired stereochemistry (Wang et al., 2012).

Molecular Structure Analysis

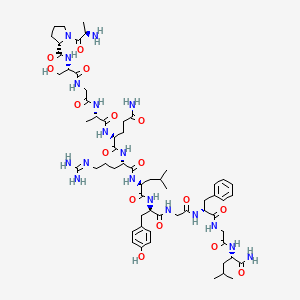

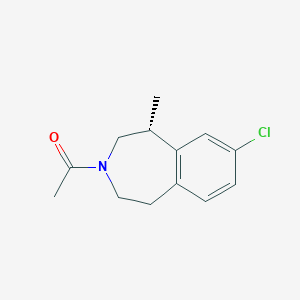

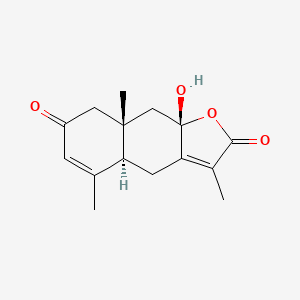

Chlorantholides, including Chlorantholide D, feature a complex molecular structure characterized by multiple rings, including a lactone ring which is a common motif in sesquiterpenes. These molecules exhibit a range of stereochemical arrangements that contribute to their biological activity. The absolute configuration of Chlorantholide D, as determined by spectroscopic methods such as NMR and CD spectroscopy, plays a crucial role in its interaction with biological targets (Wang et al., 2012).

Aplicaciones Científicas De Investigación

Structure and Properties of Chlorantholide D : Chlorantholide D is a eudesmane-type sesquiterpene lactone isolated from Chloranthus elatior. Its structure was elucidated using extensive spectroscopic analysis, and its absolute configuration was studied using the CD exciton chirality method (Wang et al., 2012).

Potential Applications : While the specific applications of Chlorantholide D are not extensively detailed in the available literature, research on similar compounds suggests potential applications in pharmacology and biochemistry. For example, sesquiterpene lactones, in general, have been studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, it is important to note that the applications of Chlorantholide D specifically would require further research to determine its unique properties and potential uses.

Related Research : Although direct studies on the applications of Chlorantholide D are limited, research on similar compounds provides insight into the broader field of sesquiterpene lactones. These studies explore various aspects such as molecular structure, biochemical pathways, and potential therapeutic uses.

Safety And Hazards

Propiedades

IUPAC Name |

(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWZWOWOOCKAU-GLQYFDAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorantholide D | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)